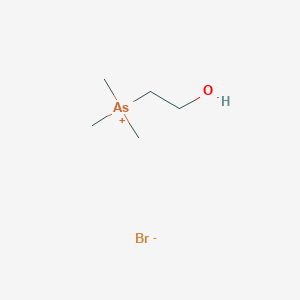![molecular formula C16H31NO4Si B144471 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 81658-26-6](/img/structure/B144471.png)
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Description
This compound is a complex organic molecule with a molecular weight of 522.79 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups including a carboxylate, an oxymethyl, and a tert-butyl(dimethyl)silyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of various functional groups. The tert-butyl(dimethyl)silyl group is a common protecting group in organic synthesis, often used to protect alcohols during reactions . The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals.Scientific Research Applications
Synthesis and Derivative Formation
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is utilized in various synthetic pathways to create complex molecules. For instance, this compound has been involved in the synthesis of (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-2-carboxylic acids through parallel acid-catalyzed treatment with anilines, showcasing its utility in generating a library of compounds with potential biological activities (Svete et al., 2010). Furthermore, it has been used to synthesize piperidine derivatives fused with oxygen heterocycles, demonstrating its versatility in forming structurally diverse heterocyclic compounds (Moskalenko & Boev, 2014).
Crystallographic Studies
The compound's analogs have been crystallized to study their supramolecular arrangement, revealing how weak intermolecular interactions, such as CH⋯O/CH⋯π/H⋯H, influence the structural assembly of these molecules (Samipillai et al., 2016). Such studies are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics.
Molecular Structure Elucidation
The structural elucidation of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, through spectroscopic methods and X-ray crystallography has provided insights into their conformation and the types of intermolecular interactions they can engage in, which is fundamental for the development of new materials and drugs (Naveen et al., 2007).
Chemical Transformations and Reactions
This compound and its derivatives serve as key intermediates in various chemical transformations. For example, it has been used in the enzymatic C-demethylation in liver microsomes, underscoring its role in metabolic studies and the investigation of biotransformation pathways (Yoo et al., 2008). Additionally, the study of hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in such compounds has been reported, highlighting their potential in the study of non-covalent interactions which are crucial for the design of molecular recognition systems (Baillargeon et al., 2014).
properties
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAQLMYVMOBJZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111589 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate | |
CAS RN |
81658-26-6 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81658-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



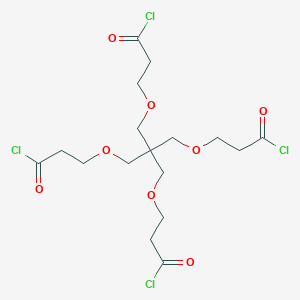
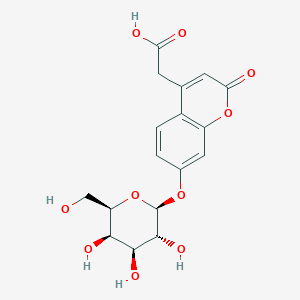
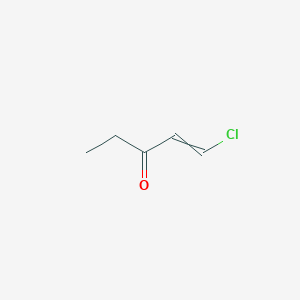
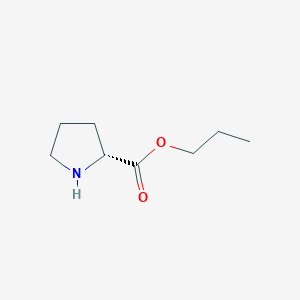
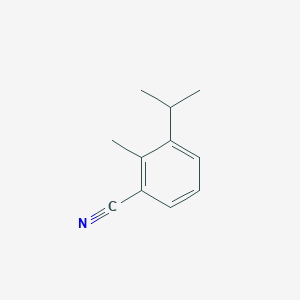
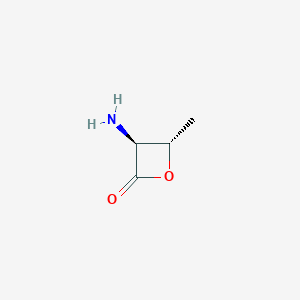
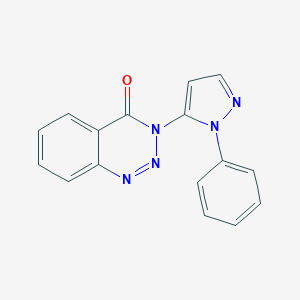
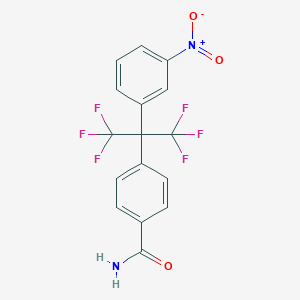
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
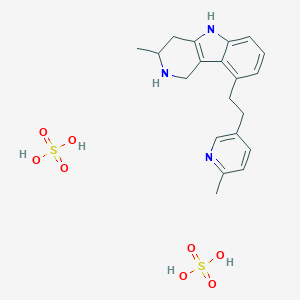
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
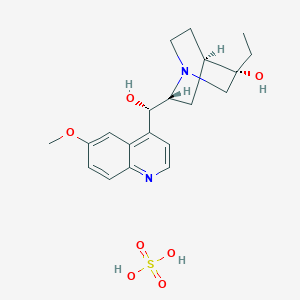
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
